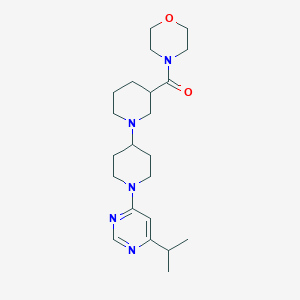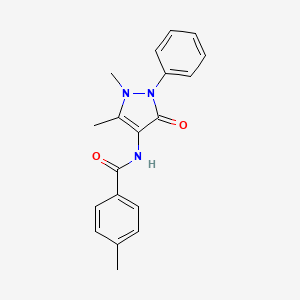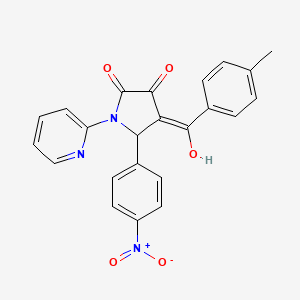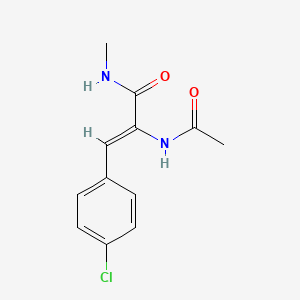![molecular formula C17H18N2O2 B5496017 N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5496017.png)
N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide, also known as PB-28, is a synthetic compound that belongs to the family of androgen receptor (AR) ligands. It has been studied extensively for its potential use in treating androgen-dependent diseases such as prostate cancer.
Applications De Recherche Scientifique
N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been extensively studied for its potential use in treating androgen-dependent diseases such as prostate cancer. It has been shown to have high affinity for the androgen receptor and to inhibit the growth of androgen-dependent prostate cancer cells. N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has also been studied for its potential use in treating other diseases such as breast cancer, osteoporosis, and muscle wasting.
Mécanisme D'action
N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide binds to the androgen receptor and activates it, leading to the transcription of genes that are involved in cell growth and proliferation. N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been shown to have a higher binding affinity for the androgen receptor than other androgen receptor ligands such as testosterone and dihydrotestosterone.
Biochemical and Physiological Effects
N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been shown to inhibit the growth of androgen-dependent prostate cancer cells both in vitro and in vivo. It has also been shown to increase bone density and muscle mass in animal models. N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has been shown to have minimal effects on the reproductive system, making it a potential treatment option for androgen-dependent diseases that do not require suppression of the reproductive system.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has several advantages for use in lab experiments. It has high affinity for the androgen receptor and is selective for the androgen receptor over other steroid hormone receptors. N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has also been shown to have minimal effects on the reproductive system, making it a potential treatment option for androgen-dependent diseases that do not require suppression of the reproductive system. However, N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide has several limitations, including its relatively low solubility and stability, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide. One area of research is the development of more stable and soluble analogs of N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide that can be used in lab experiments. Another area of research is the development of N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide as a potential treatment option for other diseases such as breast cancer, osteoporosis, and muscle wasting. Additionally, further research is needed to fully understand the mechanism of action of N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide and its potential side effects.
Méthodes De Synthèse
N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the synthesis of 4-phenylbutyric acid, which is then reacted with thionyl chloride to form 4-phenylbutanoyl chloride. This intermediate compound is then reacted with 4-aminobenzoic acid to form N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide.
Propriétés
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c18-17(15-11-5-2-6-12-15)19-21-16(20)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOCZHOUHWUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)ON=C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCC(=O)O/N=C(/C2=CC=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816416 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[(Z)-[amino(phenyl)methylidene]amino] 4-phenylbutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5495936.png)
![methyl 2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5495942.png)

![N-[(4-acetylmorpholin-2-yl)methyl]-2-methyl-3-furamide](/img/structure/B5495952.png)

![3-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5495963.png)
![N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B5495968.png)

![1-{3-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5496000.png)

![methyl 5-ethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5496012.png)

![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide](/img/structure/B5496025.png)
![7-(3-cyclopentylpropanoyl)-N,N-dimethyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5496032.png)